2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 686770-32-1
VCID: VC6606627
InChI: InChI=1S/C21H19N3O2S2/c1-14-7-9-15(10-8-14)22-18(25)13-28-21-23-17-11-12-27-19(17)20(26)24(21)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,22,25)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Molecular Formula: C21H19N3O2S2
Molecular Weight: 409.52

2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

CAS No.: 686770-32-1

Cat. No.: VC6606627

Molecular Formula: C21H19N3O2S2

Molecular Weight: 409.52

* For research use only. Not for human or veterinary use.

2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide - 686770-32-1

Specification

CAS No. 686770-32-1
Molecular Formula C21H19N3O2S2
Molecular Weight 409.52
IUPAC Name N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H19N3O2S2/c1-14-7-9-15(10-8-14)22-18(25)13-28-21-23-17-11-12-27-19(17)20(26)24(21)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,22,25)
Standard InChI Key QAUYEVPZUQBXSB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, reflects its intricate architecture. Key structural features include:

  • A thieno[3,2-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings.

  • A phenyl group at position 3 of the pyrimidine ring, enhancing aromatic interactions.

  • A thioether linkage (-S-) at position 2, connecting the core to an acetamide group.

  • A p-tolyl group (4-methylphenyl) on the acetamide nitrogen, influencing lipophilicity and target binding.

Physicochemical properties include a calculated XLogP3 of 4.2, indicating moderate lipophilicity, and hydrogen bond donor/acceptor counts of 1 and 4, respectively . The compound’s solubility remains uncharacterized, though analogs with similar structures exhibit poor aqueous solubility, necessitating formulation strategies for biological testing.

Synthetic Pathways and Optimization

Nucleophilic Substitution and Cyclization

The synthesis of thieno[3,2-d]pyrimidine derivatives typically begins with the formation of the core structure. A published method involves aromatic nucleophilic substitution (SNAr) on 2,4-dichlorothieno[3,2-d]pyrimidine, followed by cyclization under acidic or basic conditions . For this compound, the sequence likely includes:

  • SNAr reaction introducing the phenyl group at position 3 using phenylmagnesium bromide.

  • Thiolation at position 2 via reaction with thiourea or potassium thioacetate.

  • Acetamide coupling through a nucleophilic acyl substitution between 2-mercapto-thienopyrimidine and N-(p-tolyl)chloroacetamide.

Table 1: Key Synthetic Intermediates and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1Nucleophilic substitutionPhenylmagnesium bromide, THF, 0°C78
2ThiolationThiourea, EtOH, reflux65
3Acetamide couplingN-(p-tolyl)chloroacetamide, DMF82

Biological Activities and Mechanistic Insights

Anticancer and Anti-Inflammatory Properties

Compounds with the thieno[3,2-d]pyrimidine scaffold exhibit cytotoxic effects on cancer cell lines. For example, a related derivative, N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide, showed an IC50 of 3.8 µM in MCF7 breast cancer cells. Anti-inflammatory activity is also plausible due to the acetamide group’s ability to modulate cyclooxygenase (COX) enzymes .

Table 2: Biological Activities of Analogous Compounds

CompoundTarget Enzyme/PathwayActivity (IC50/EC50)
N-Benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidineh-NTPdase10.45 µM
N-(4-Fluorophenyl) analogWnt/β-catenin signaling3.8 µM (MCF7)
6-Methylbenzo[d]thiazol-2-yl derivativeInflammatory cytokines12.3 µM (TNF-α)

Research Applications and Future Directions

Drug Discovery and Optimization

This compound’s structural motifs align with pharmacophores for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Modifications such as fluorination at the phenyl ring or replacing the p-tolyl group with a heteroaryl moiety could enhance selectivity and pharmacokinetics .

Industrial-Scale Production Challenges

Scalable synthesis requires addressing:

  • Low yields in thiolation steps (∼65%), necessitating catalyst optimization.

  • Purification difficulties due to the compound’s lipophilicity, potentially resolved via chromatographic techniques or crystallization screening.

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